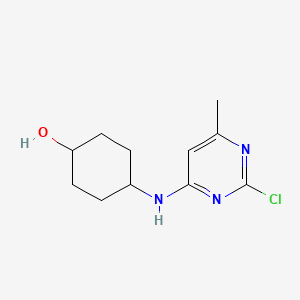
4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol is an organic compound with the molecular formula C11H16ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol typically involves the reaction of 2-chloro-6-methylpyrimidin-4-amine with cyclohexanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound shares the pyrimidine core structure but lacks the cyclohexanol moiety.
4-Chloro-6-methyl-2-pyrimidinamine: Similar to the above compound, it has the pyrimidine ring with chlorine and methyl substituents.
Uniqueness
4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol is unique due to the presence of both the pyrimidine ring and the cyclohexanol group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H16ClN3O |
|---|---|
分子量 |
241.72 g/mol |
IUPAC名 |
4-[(2-chloro-6-methylpyrimidin-4-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C11H16ClN3O/c1-7-6-10(15-11(12)13-7)14-8-2-4-9(16)5-3-8/h6,8-9,16H,2-5H2,1H3,(H,13,14,15) |
InChIキー |
UVQFGCWMAPAHJM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)Cl)NC2CCC(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


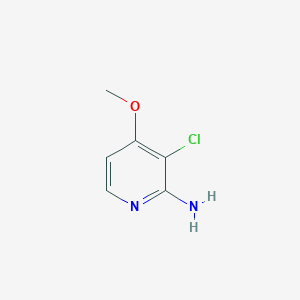
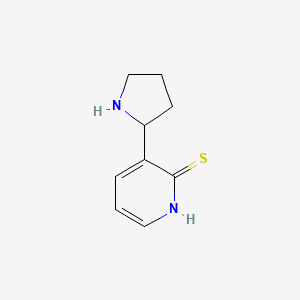
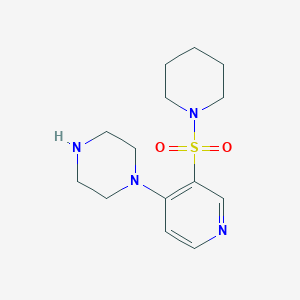
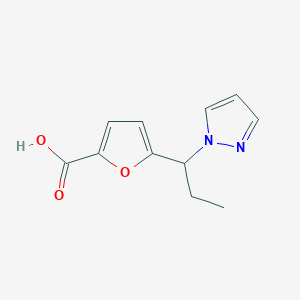
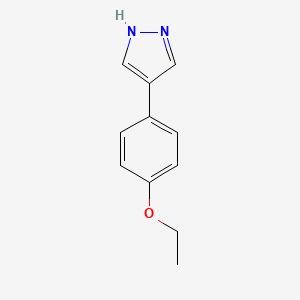


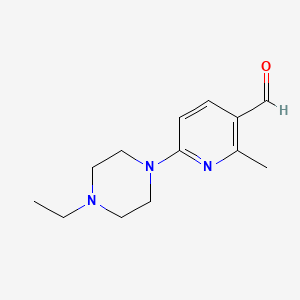
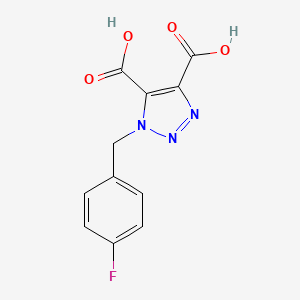
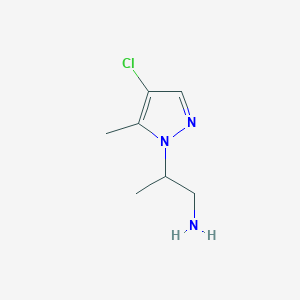

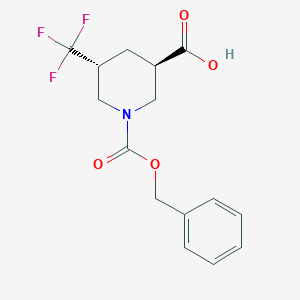

![2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B15059167.png)
